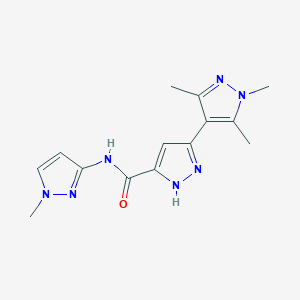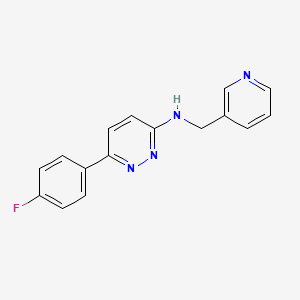![molecular formula C20H20N4O2 B12180571 (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12180571.png)
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with a methyl group at the 1-position and a methanone group linked to a piperazine ring, which is further substituted with a pyridin-4-ylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The piperazine ring is then synthesized separately and linked to the indole core through a methanone bridge
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and piperazine-containing molecules, such as:
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propanone
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]butanone
Uniqueness
What sets (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone apart from similar compounds is its specific substitution pattern and the presence of both indole and piperazine moieties
Eigenschaften
Molekularformel |
C20H20N4O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H20N4O2/c1-22-14-17(16-4-2-3-5-18(16)22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
BXUKOKBFTYYOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12180507.png)
![2-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12180508.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12180512.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B12180519.png)
![Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate](/img/structure/B12180521.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180525.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12180535.png)
methanone](/img/structure/B12180540.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180549.png)

![3,4-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12180563.png)

